Methyl 4-methanesulfonyl-3-nitrobenzoate

Thyroid Hormone Receptor TRβ Antagonist Drug Discovery

Methyl 4-methanesulfonyl-3-nitrobenzoate (CAS 51919-73-4) is a specialized benzoate ester bearing an electron-withdrawing methylsulfonyl group at the 4-position and a nitro group at the 3-position. This specific arene substitution pattern yields a versatile synthetic intermediate widely used in pharmaceutical and agrochemical research for constructing biologically active molecules.

Molecular Formula C9H9NO6S
Molecular Weight 259.23
CAS No. 51919-73-4
Cat. No. B2675965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methanesulfonyl-3-nitrobenzoate
CAS51919-73-4
Molecular FormulaC9H9NO6S
Molecular Weight259.23
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
InChIInChI=1S/C9H9NO6S/c1-16-9(11)6-3-4-8(17(2,14)15)7(5-6)10(12)13/h3-5H,1-2H3
InChIKeyJTKJHCOCJWYYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 4-Methanesulfonyl-3-Nitrobenzoate Procurement Baseline: A Dual-Functional Benzoate Ester for Specialized Chemical Research


Methyl 4-methanesulfonyl-3-nitrobenzoate (CAS 51919-73-4) is a specialized benzoate ester bearing an electron-withdrawing methylsulfonyl group at the 4-position and a nitro group at the 3-position. This specific arene substitution pattern yields a versatile synthetic intermediate widely used in pharmaceutical and agrochemical research for constructing biologically active molecules . Its methyl ester form improves solubility and handling characteristics compared to free carboxylic acid analogs, facilitating downstream derivatization in multi-step syntheses . The compound's dual functionality—electrophilic nitro group reducible to an amine and the sulfonyl moiety serving as a pharmacophoric element—makes it a strategic building block for target-oriented synthesis programs .

Why Methyl 4-Methanesulfonyl-3-Nitrobenzoate Cannot Be Casually Substituted: Structural Specificity That Drives Research Outcomes


In-class substitution fails because subtle positional or functional group variations among apparent analogs fundamentally alter both synthetic accessibility and biological activity. The ortho-nitro-to-meta-sulfonyl arrangement in this compound is critical for constructing specific 1,3,4-trisubstituted benzoic acid pharmacophores that underlie multiple drug discovery programs, including thyroid hormone receptor β (TRβ) antagonists and COX-2 inhibitors . Replacing the 4-methylsulfonyl group with alternative electron-withdrawing groups (e.g., sulfonamide, halogens) or shifting the nitro substituent to different ring positions obliterates the regiochemical control required for downstream coupling reactions . Similarly, substituting the methyl ester with a free carboxylic acid prematurely limits the derivatization versatility and alters both solubility and reactivity profiles during the critical intermediate stages of synthesis .

Quantitative Differentiation of Methyl 4-Methanesulfonyl-3-Nitrobenzoate Against Closest Analogs


TRβ Antagonist Prodrug Potential: A Low-Micromolar Compound vs. Inactive Free Acid

The adamantyl ester derivative of this compound (MLS000389544, CAS 573965-48-7) exhibits potent and selective thyroid hormone receptor β (TRβ) antagonist activity with an IC₅₀ of 4.1 μM against the human TRβ-SRC2 interaction, whereas the free acid analog, 4-methanesulfonyl-3-nitrobenzoic acid (CAS 81029-08-5), lacks the essential adamantyl ester pharmacophore required for TRβ binding . The methyl ester serves as a crucial intermediate enabling the introduction of the adamantyl carbamoylmethyl ester moiety, which cannot be directly attached to the free acid without prior esterification . This ester linkage is not merely a synthetic convenience but an absolute structural prerequisite for biological activity.

Thyroid Hormone Receptor TRβ Antagonist Drug Discovery Metabolic Disorders

COX-2 Inhibition Selectivity: The Methylsulfonyl-Nitrobenzoate Pharmacophore in Context

Compounds incorporating the methylsulfonyl-nitrobenzoate scaffold have demonstrated selective COX-2 inhibition in vitro, with structurally related methylsulfonyl-bearing analogs showing IC₅₀ values as low as 0.132 mM against COX-2 and COX-2/COX-1 selectivity indices exceeding 29 . The 4-methylsulfonyl-3-nitro substitution pattern is a well-established pharmacophore for selective cyclooxygenase-2 inhibition, as documented in multiple medicinal chemistry campaigns . While direct IC₅₀ data for the methyl ester specifically remain to be published, the class-level structure-activity relationship (SAR) is well-supported: the 4-methylsulfonyl group occupies the COX-2 side pocket, and the 3-nitro group modulates electronic properties that influence binding affinity .

COX-2 Inhibition Anti-inflammatory Selectivity Index Medicinal Chemistry

Physicochemical Differentiation: LogP and Boiling Point vs. Free Acid and Simple Nitrobenzoate Esters

The methyl ester exhibits a predicted ACD/LogP of 0.73 ± 0.06, compared to the free acid analog (4-methanesulfonyl-3-nitrobenzoic acid, CAS 81029-08-5) which has a LogP of 2.30 . This nearly 1.6 log unit difference in lipophilicity translates to approximately 40-fold difference in octanol-water partition coefficient, significantly impacting chromatographic behavior, extraction efficiency, and solubility profiles during synthetic workup . The boiling point of the methyl ester (467.5 ± 45.0 °C predicted) also differs markedly from the free acid (508.4 °C predicted), reflecting the ester's greater volatility and ease of purification by distillation . Compared to simple methyl nitrobenzoate isomers (e.g., methyl 3-nitrobenzoate, boiling point ~279 °C), the methylsulfonyl substitution raises the boiling point by approximately 188 °C, indicative of the strong intermolecular dipolar interactions imparted by the sulfonyl moiety .

Physicochemical Properties LogP Chromatography Solubility

Herbicide Intermediate with Regiochemical Fidelity: The Methylsulfonyl-Nitrobenzoate Route vs. Alternative Pathways

Patent US5648525A explicitly identifies 2-(substituted)-4-methylsulfonylbenzoic acids as critical intermediates for 2-(chloro, bromo, or nitro)-4-methylsulfonyl-benzoyl-1,3-cyclohexanedione herbicides . The synthetic route employs a photostimulated nucleophilic displacement of the 4-nitro group of 2,4-dinitrobenzoic acid with sodium methyl sulfinate to install the methylsulfonyl moiety . 4-Methanesulfonyl-3-nitrobenzoic acid (the free acid form of the target compound) serves as the penultimate intermediate that, upon conversion to the acid chloride, yields the active herbicide scaffold . Attempting to access this scaffold through alternative intermediates—such as compounds lacking the 3-nitro-4-methylsulfonyl arrangement or starting from 3-substituted analogs—fails to provide the regiochemical control necessary for subsequent 1,3-cyclohexanedione coupling .

Herbicide Synthesis Agrochemical Intermediates Cyclohexanedione Herbicides Regioselective Synthesis

Application Scenarios Where Methyl 4-Methanesulfonyl-3-Nitrobenzoate Delivers Measurable Advantage


TRβ Antagonist Drug Discovery: Synthesizing MLS000389544-Class Compounds

Research groups targeting thyroid hormone receptor β (TRβ) for metabolic disorders and dyslipidemia require the methyl ester as a mandatory intermediate for constructing the adamantyl carbamoylmethyl ester pharmacophore. MLS000389544, a potent TRβ antagonist (IC₅₀ = 4.1 μM), is directly derived from this ester, and no alternative synthetic pathway that bypasses it is known to yield comparable potency . Procurement of the methyl ester rather than the free acid ensures seamless progression to the biologically active derivative .

COX-2 Selective Inhibitor Lead Optimization

The 4-methylsulfonyl-3-nitrobenzoate scaffold provides a validated entry point for developing selective COX-2 inhibitors, with class-level data showing selectivity indices exceeding 29 and potency comparable to celecoxib (IC₅₀ ~0.132 mM) . Medicinal chemistry teams can leverage this scaffold to explore substitutions at the ester position while retaining the privileged methylsulfonyl-nitro pharmacophore .

Agrochemical Process Development: Cyclohexanedione Herbicide Manufacturing

The free acid derivative of this compound is a critical, patent-validated intermediate for cyclohexanedione herbicides . Starting from the methyl ester, hydrolysis yields 4-methanesulfonyl-3-nitrobenzoic acid, which is subsequently converted to the acid chloride and coupled with 1,3-cyclohexanediones . This route is documented in US patent literature, and the specific regioisomer is essential for process reproducibility and yield optimization .

Method Development and Analytical Standardization

With a predicted ACD/LogP of 0.73 and boiling point of 467.5 °C, this ester exhibits distinct chromatographic behavior compared to its free acid (LogP = 2.30, boiling point = 508.4 °C) and simple methyl nitrobenzoates (boiling point ~279 °C) . Analytical laboratories can exploit these physicochemical differences to develop reverse-phase HPLC and GC methods, where the ester's intermediate polarity fills a gap between highly non-polar analogs and highly polar free acids .

Quote Request

Request a Quote for Methyl 4-methanesulfonyl-3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.